Molecular Weight and Chain Length Comparison: Boc-PEG2-ethoxyethane-PEG2-benzyl vs. Boc-PEG4-benzyl
Boc-PEG2-ethoxyethane-PEG2-benzyl (MW 454.6 g/mol) incorporates two PEG2 chains connected via a central ethoxyethane unit, resulting in a distinct molecular architecture compared to the continuous PEG4 chain of Boc-PEG4-benzyl (MW 369.5 g/mol) [1]. The ethoxyethane core introduces an additional ~85 Da and a defined kink/angle in the linker backbone that alters the end-to-end distance and conformational sampling relative to a linear PEG4 spacer. This architectural difference affects the achievable span between E3 ligase and target protein binding pockets, which directly influences ternary complex stability and subsequent ubiquitination efficiency [2]. In PROTAC design, small variations in linker length and composition can shift degradation potency by orders of magnitude; for instance, studies have shown that replacing two methylene units with oxygen atoms in a linker can alter cell permeability by nearly 1000-fold [3], underscoring that even subtle structural differences between linkers are not functionally interchangeable.
| Evidence Dimension | Molecular Weight and Linker Architecture |
|---|---|
| Target Compound Data | MW = 454.6 g/mol; Contains central ethoxyethane unit flanked by two PEG2 chains |
| Comparator Or Baseline | Boc-PEG4-benzyl (MW ≈ 369.5 g/mol; linear PEG4 chain without central ethoxyethane) |
| Quantified Difference | ΔMW ≈ +85 g/mol; presence of central ethoxyethane introduces an additional ~85 Da and a defined kink/angle in the linker backbone |
| Conditions | Calculated molecular weights based on molecular formulas; architectural comparison based on chemical structure |
Why This Matters
The difference in molecular architecture affects linker length and geometry, which directly influences PROTAC ternary complex formation efficiency, degradation potency, and the ability to achieve productive E3 ligase-POI proximity [2].
- [1] DC Chemicals. Boc-PEG2-ethoxyethane-PEG2-benzyl Datasheet. Cat. No. DC44424. View Source
- [2] BOC Sciences. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Technical Resource. View Source
- [3] Troup, R. I., et al. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Med. Chem. Lett. 2025, 16(4), 681–687. View Source
